A Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-1-tosylmethyl isocyanide
A Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-1-tosylmethyl isocyanide
Abstract
1-Isopropyl-1-tosylmethyl isocyanide (iso-propyl-TosMIC) is a versatile organic reagent used in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[1][2] As a derivative of the well-known p-toluenesulfonylmethyl isocyanide (TosMIC), its utility lies in the unique reactivity conferred by the combination of the tosyl, isocyanide, and isopropyl functional groups.[3][4] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific derivative are not widely published, this document synthesizes data from the parent compound, TosMIC, and related analogues to present a robust, predictive characterization.[5][6] This approach offers a reliable framework for researchers to identify and characterize 1-Isopropyl-1-tosylmethyl isocyanide in a laboratory setting.
Introduction: The Significance of 1-Isopropyl-1-tosylmethyl isocyanide
The parent compound, TosMIC, is a cornerstone reagent in organic synthesis, celebrated for its role in forming five-membered heterocycles like oxazoles and pyrroles through the Van Leusen reaction.[7][8] The introduction of an isopropyl group at the α-carbon modifies the steric and electronic properties of the reagent, offering altered reactivity and selectivity in synthetic transformations. This modification is particularly relevant in drug development, where precise control over molecular architecture is paramount.[1][2]
Accurate characterization of such reagents is the bedrock of reproducible and reliable synthesis. This guide explains the causality behind expected spectroscopic signals, providing a self-validating system for researchers to confirm the identity and purity of 1-Isopropyl-1-tosylmethyl isocyanide.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of 1-Isopropyl-1-tosylmethyl isocyanide is key to understanding its spectroscopic signature. The molecule consists of a central chiral carbon bonded to four distinct groups: an isopropyl group, a tosyl group, an isocyanide group, and a hydrogen atom.
Molecular Formula: C₁₂H₁₅NO₂S[9] Molecular Weight: 237.32 g/mol [9] CAS Number: 58379-84-3[9]
Below is a diagram illustrating the molecular structure, which will be referenced throughout the spectroscopic analysis.
Caption: Molecular structure of 1-Isopropyl-1-tosylmethyl isocyanide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra for 1-Isopropyl-1-tosylmethyl isocyanide are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tosyl group, the methine proton of the isopropyl group, the α-proton, and the methyl protons.
| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to SO₂) | The protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear downfield. |
| ~7.4-7.5 | Doublet | 2H | Ar-H (meta to SO₂) | These protons are less affected by the sulfonyl group and appear slightly upfield compared to the ortho protons. |
| ~4.5-4.7 | Doublet | 1H | α-CH | This proton is adjacent to the electron-withdrawing sulfonyl and isocyanide groups, causing a significant downfield shift. It will be split by the adjacent isopropyl methine proton. |
| ~2.45 | Singlet | 3H | Ar-CH₃ | The methyl group on the toluene ring is a characteristic singlet in this region. |
| ~2.2-2.4 | Multiplet | 1H | iso-propyl CH | This methine proton will be split by the α-proton and the six methyl protons, resulting in a complex multiplet. |
| ~1.1-1.3 | Doublet of Doublets | 6H | iso-propyl CH₃ | The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center, and are thus expected to show slightly different chemical shifts and/or splitting patterns. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ) / ppm (Predicted) | Assignment | Rationale |
| ~165 | N≡C | The isocyanide carbon is typically found in this region. |
| ~145 | Ar-C (ipso to SO₂) | The aromatic carbon directly attached to the sulfonyl group is deshielded. |
| ~140 | Ar-C (ipso to CH₃) | The aromatic carbon bearing the methyl group. |
| ~130 | Ar-CH | Aromatic carbons of the tosyl group. |
| ~128 | Ar-CH | Aromatic carbons of the tosyl group. |
| ~70-75 | α-CH | The α-carbon is significantly shifted downfield due to the adjacent sulfonyl and isocyanide groups. |
| ~30-35 | iso-propyl CH | The methine carbon of the isopropyl group. |
| ~21.5 | Ar-CH₃ | The methyl carbon of the tosyl group. |
| ~18-20 | iso-propyl CH₃ | The two diastereotopic methyl carbons of the isopropyl group may show slightly different chemical shifts. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for 1-Isopropyl-1-tosylmethyl isocyanide are the isocyanide and sulfonyl stretches.
| Frequency (cm⁻¹) (Predicted) | Intensity | Assignment | Rationale |
| ~2140-2160 | Strong, Sharp | N≡C stretch | This is a highly characteristic and strong absorption for the isocyanide functional group. For a related compound, α-tosylbenzyl isocyanide, this peak is at 2131 cm⁻¹.[5][6] |
| ~1320-1340 | Strong | Asymmetric SO₂ stretch | The sulfonyl group exhibits two characteristic strong stretching vibrations. |
| ~1150-1170 | Strong | Symmetric SO₂ stretch | The second characteristic stretching vibration of the sulfonyl group.[5] |
| ~2970-2990 | Medium | C-H stretch (sp³) | Aliphatic C-H stretches from the isopropyl and tosyl methyl groups. |
| ~3020-3050 | Medium-Weak | C-H stretch (sp²) | Aromatic C-H stretches from the tosyl ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Expected Molecular Ion (M⁺): m/z = 237.0827 (calculated for C₁₂H₁₅NO₂S)
The fragmentation pattern will be influenced by the stability of the resulting fragments. Key expected fragmentation pathways include:
-
Loss of the isopropyl group: [M - C₃H₇]⁺ = m/z 194
-
Cleavage to form the tosyl cation: [C₇H₇SO₂]⁺ = m/z 155
-
Cleavage to form the tropylium ion: [C₇H₇]⁺ = m/z 91
-
Loss of the isocyanide group: [M - CN]⁺ = m/z 211
Caption: Predicted major fragmentation pathways for 1-Isopropyl-1-tosylmethyl isocyanide in MS.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of 1-Isopropyl-1-tosylmethyl isocyanide in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the empty ATR crystal or the KBr pellet. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Analysis: Identify the molecular ion peak and compare its exact mass to the calculated value. Analyze the major fragment ions to confirm the structure.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 1-Isopropyl-1-tosylmethyl isocyanide. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers and drug development professionals can confidently identify and characterize this important synthetic reagent. The protocols outlined provide a framework for obtaining high-quality data, ensuring the integrity and reproducibility of their scientific work.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. TosMIC - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. scbt.com [scbt.com]
